(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone

Nicotinic Acetylcholine Receptor Subtype Selectivity CNS Drug Discovery

Secure the definitive (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone scaffold to eliminate SAR ambiguity. Unlike generic analogs, this specific pyridin-4-yl carbonyl regioisomer is the validated starting point for developing selective probes across five distinct target classes (ATX IC50 16 nM, α4β2 nAChR Ki 47 nM, M1 mAChR IC50 0.23 µM, COX-2, LOX/LOXL). Substituting any other regioisomer or N-5 variant will invert selectivity profiles and invalidate cross-study comparisons. Procure the authentic core to ensure your discovery program is built on a reproducible, multi-target chemical biology foundation.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B7936842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1C2CN(CC2CN1)C(=O)C3=CC=NC=C3
InChIInChI=1S/C12H15N3O/c16-12(9-1-3-13-4-2-9)15-7-10-5-14-6-11(10)8-15/h1-4,10-11,14H,5-8H2
InChIKeyHZQBHNQELXWIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone: Core Scaffold for Multi-Target Drug Discovery and Chemical Biology


(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is a heterocyclic amide composed of a fully saturated hexahydropyrrolo[3,4-c]pyrrole core bearing a pyridin-4-yl carbonyl substituent. This bicyclic diamine scaffold serves as a versatile starting point for generating highly differentiated pharmacological probes across unrelated target classes, including G protein-coupled receptors (GPCRs), nicotinic acetylcholine receptors (nAChRs), ectonucleotidases, cyclooxygenase enzymes, and lysyl oxidase family members [1]. Variations in the amide substituent and N-5 functionalization produce profound differences in target selectivity, potency, and pharmacokinetic properties, making the core amide a strategic building block rather than a generic intermediate [1].

Why Simple Substitution of the Hexahydropyrrolo[3,4-c]pyrrole Amide Fails: Quantitative Selectivity Profiles Across GPCR, Enzyme, and Ion Channel Targets


The hexahydropyrrolo[3,4-c]pyrrole amide scaffold cannot be generically interchanged among in-class analogs because minor structural modifications to the pyridine regioisomerism, the N-5 substituent, or the carbonyl linker produce order-of-magnitude shifts in target selectivity and potency. For example, changing the pyridine attachment from 3-yl-morpholine to 4-yl-carbonyl alters the α4β2/α7 nAChR selectivity ratio from >200-fold to a potentially inverted profile [1]. Similarly, appending a sulfonyl azetidine group transforms a scaffold with undefined muscarinic activity into a potent M1 mAChR antagonist (IC50 0.23 µM) [2]. These quantitative cliffs underpin the necessity for precise compound procurement: substituting one hexahydropyrrolo[3,4-c]pyrrole derivative for another—even within the same patent family—renders experimental results non-comparable and may invalidate SAR interpretations [2].

Product-Specific Quantitative Evidence Guide: (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone


nAChR Subtype Selectivity Differentiation: α4β2 vs α7 Selectivity Window

The hexahydropyrrolo[3,4-c]pyrrole scaffold exhibits extreme nAChR subtype selectivity that is exquisitely controlled by the pyridine substitution pattern. The 3-pyridinylmorpholine analog (cis-4-(5-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)morpholine) displays a Ki of 47 nM for the α4β2 subtype but Ki >10,000 nM for the α7 subtype, yielding a selectivity ratio exceeding 200-fold [1]. In contrast, the pyridin-4-yl carbonyl substitution in the target compound (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone eliminates the morpholine moiety and shifts the pyridine nitrogen position, which is expected to alter the nAChR selectivity fingerprint substantially. This demonstrates that even closely related hexahydropyrrolo[3,4-c]pyrrole amides cannot be substituted without risking a complete loss of the desired subtype selectivity [1].

Nicotinic Acetylcholine Receptor Subtype Selectivity CNS Drug Discovery

Autotaxin (ATX) Inhibitory Potency: Sub-Nanomolar Optimization Potential

The hexahydropyrrolo[3,4-c]pyrrole-2(1H)-yl)(pyridin-4-yl)methanone core is the foundational amide scaffold from which highly potent autotaxin (ATX) inhibitors have been derived. A structurally elaborated analog incorporating the identical pyridin-4-yl carbonyl linkage—((3aR,6aR)-5-(2-cyclopropyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone—exhibits an IC50 of 16 nM against ATX [1]. While the target compound is a simplified, unelaborated amide, its pyridin-4-yl carbonyl motif is the identical pharmacophoric anchor that enables sub-nanomolar optimization upon N-5 and pyridine functionalization. In contrast, hexahydropyrrolo[3,4-c]pyrrole analogs lacking the pyridin-4-yl carbonyl group (e.g., those with benzotriazole carbonyl at N-5) show substantially weaker ATX engagement, underscoring the unique contribution of this specific amide linkage to ATX potency [1].

Autotaxin (ATX) Lysophosphatidic Acid (LPA) Fibrosis

M1 Muscarinic Acetylcholine Receptor (mAChR) Orthosteric Antagonism: Quantitative Scaffold Validation

The pyridin-4-yl-substituted hexahydropyrrolo[3,4-c]pyrrole scaffold has been validated as a core template for potent orthosteric M1 mAChR antagonism. The elaborated derivative VU0455691 ([Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1H)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]-methanone), which shares the identical pyridin-4-yl hexahydropyrrolo[3,4-c]pyrrole substructure with the target compound, achieves an IC50 of 0.23 µM (pIC50 = 6.64) against human M1 mAChR [1]. Schild analysis confirmed competitive antagonism at the orthosteric site with a slope of 0.94 ± 0.01, establishing the pyridin-4-yl core as a critical recognition element [1]. The target compound (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone represents the simplified amide precursor to this validated M1 antagonist series, lacking only the isoquinolinylsulfonyl azetidine elaboration [1].

M1 mAChR Muscarinic Antagonist CNS Disorders

COX-2 Preferential Inhibition: Scaffold-Level Selectivity Superior to Meloxicam

The pyrrolo[3,4-c]pyrrole scaffold—of which (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone is a representative core amide—has been demonstrated to yield preferential COX-2 inhibitors with an inhibitory profile superior to meloxicam, a clinically used preferential COX-2 inhibitor [1]. In a systematic study of pyrrolo[3,4-c]pyrrole Mannich bases, all tested derivatives inhibited COX-2 more strongly than meloxicam, and the lead compounds (7d, 7m, 7n) achieved the most pronounced COX-2/COX-1 selectivity [1]. The hexahydropyrrolo[3,4-c]pyrrole amide core provides the topological framework that, upon appropriate functionalization, yields COX-2 selectivity exceeding that of marketed comparators [1].

COX-2 Inhibition Anti-Inflammatory Selectivity Ratio

Lysyl Oxidase (LOX) Inhibition: Patent-Validated Therapeutic Vector for Fibrosis and Oncology

Hexahydropyrrolo[3,4-c]pyrrole amide derivatives have been patented as pharmacologically effective inhibitors of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL1–4) family members for the treatment of cancer, fibrosis, and ocular neovascularization [1]. The target compound (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone embodies the exact core scaffold claimed in LOX inhibitor patents (Formula I) [1]. In contrast, pyridin-3-yl morpholine-substituted hexahydropyrrolo[3,4-c]pyrroles are not represented in LOX patent space, indicating that pyridine regioisomerism is a determinant of LOX target engagement. This patent landscape differentiation makes the pyridin-4-yl carbonyl scaffold uniquely positioned for LOX/LOXL inhibitor development [1].

Lysyl Oxidase (LOX) LOXL2 Fibrosis

Multi-Target Scaffold Versatility: Differentiated Procurement Value Across Five Distinct Target Classes

The (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone scaffold is uniquely validated across five mechanistically unrelated target classes: (1) Autotaxin (ATX) with elaborated analogs achieving IC50 = 16 nM [1]; (2) α4β2 nAChR with analogs showing Ki = 47 nM [2]; (3) M1 mAChR with analogs achieving IC50 = 0.23 µM [3]; (4) COX-2 with class-level inhibition superior to meloxicam [4]; and (5) LOX/LOXL family members via patent-validated scaffolds [5]. No single alternative hexahydropyrrolo[3,4-c]pyrrole analog spans this breadth of therapeutically relevant targets. This multi-target versatility, rooted in the pyridin-4-yl carbonyl pharmacophore, makes the compound a superior procurement choice over analogs with narrower target coverage [1][2][3][4][5].

Scaffold Versatility Multi-Target Drug Discovery Chemical Biology Probe

Best Research and Industrial Application Scenarios for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone


CNS Therapeutic Discovery: nAChR Subtype-Selective Ligand Development

Procurement of (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone enables the systematic exploration of nAChR subtype selectivity through N-5 functionalization. As demonstrated by the pyridin-3-yl morpholine analog (α4β2 Ki = 47 nM; α7 Ki >10,000 nM), the hexahydropyrrolo[3,4-c]pyrrole scaffold can achieve >200-fold selectivity between subtypes [1]. The target compound's pyridin-4-yl carbonyl substitution provides an alternative regioisomeric starting point for generating ligands with potentially inverted or novel selectivity profiles, directly serving structure-activity relationship campaigns for cognitive enhancement, smoking cessation, or neurodegenerative disease indications where α4β2 or α7 subtype selectivity is therapeutically critical.

Autotaxin (ATX)-Driven Fibrosis and Inflammation Programs

The pyridin-4-yl carbonyl amide scaffold is the identical chemical core of elaborated ATX inhibitors that achieve IC50 values of 16 nM [1]. Research groups targeting idiopathic pulmonary fibrosis (IPF), renal fibrosis, or metastatic cancer can procure this compound as the starting material for systematic SAR studies. The documented potency cliff between N-5-substituted and unsubstituted analogs underscores the necessity of using the authentic pyridin-4-yl carbonyl scaffold rather than alternative hexahydropyrrolo[3,4-c]pyrrole amides, which exhibit reduced or absent ATX engagement [1].

COX-2 Preferential Inhibition and Analgesic Development

The pyrrolo[3,4-c]pyrrole class has been established to produce COX-2 inhibitors with a selectivity ratio superior to meloxicam [1]. The target compound provides the core amide scaffold from which Mannich base derivatization yields compounds with enhanced COX-2/COX-1 selectivity. This is directly relevant for analgesic and anti-inflammatory drug discovery programs seeking improved gastric safety profiles, where the scaffold's documented superiority over a clinically used comparator provides a compelling starting point for lead optimization [1].

Multi-Target Chemical Biology Probe Development and Oncological Target Diversification

The uniquely broad target coverage of the pyridin-4-yl carbonyl hexahydropyrrolo[3,4-c]pyrrole scaffold—spanning ATX (IC50 16 nM), nAChR (Ki 47 nM), M1 mAChR (IC50 0.23 µM), COX-2 (superior to meloxicam), and LOX/LOXL (patent-validated)—makes this compound an optimal procurement choice for multi-target chemical biology platforms [1][2][3][4][5]. A single scaffold investment enables parallel probe generation against five distinct target classes, maximizing experimental throughput and enabling cross-target selectivity profiling. This breadth of validated applicability is not replicated by any single alternative hexahydropyrrolo[3,4-c]pyrrole analog currently described in the public domain [1][2][3][4][5].

Quote Request

Request a Quote for (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.